molecular formula C7H13N3O B8532693 4-(1,2,4-Triazol-1-yl)-3-pentanol

4-(1,2,4-Triazol-1-yl)-3-pentanol

Cat. No.: B8532693
M. Wt: 155.20 g/mol
InChI Key: ISPPVVXDDHQHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,4-Triazol-1-yl)-3-pentanol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C7H13N3O/c1-3-7(11)6(2)10-5-8-4-9-10/h4-7,11H,3H2,1-2H3

InChI Key

ISPPVVXDDHQHHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)N1C=NC=N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 g (0.052 mole) of 1,2,4-triazole are added to a solution of 0.1 g (0.043 mole) of sodium in 30 ml of n-propanol at room temperature, while stirring. A solution of 13.2 g (0.043 mole) of 2-(4-chlorophenyl-tert.-butyl)-2-[1-(1,2,4-triazol-1-yl)-ethyl]-oxirane in 20 ml of n-propanol is then added. The reaction mixture is heated under reflux for 20 hours and then cooled and poured onto 300 ml of water. The mixture is extracted with methylene chloride and the methylene chloride phase is washed with water, dried over sodium Sulphate and concentrated in vacuo. The residue is purified by column chromatography (silica gel; ethyl acetate:ether=3:1). 4 g (24.8% of theory) of 1-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-yl)-methyl)-4-(1,2,4-triazol-1-yl)-3-pentanol of melting point 59° C. are obtained.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-(4-chlorophenyl-tert.-butyl)-2-[1-(1,2,4-triazol-1-yl)-ethyl]-oxirane
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.